molecular formula C11H10N2O2 B3104772 3-Ethylquinoxaline-2-carboxylic acid CAS No. 1498983-22-4

3-Ethylquinoxaline-2-carboxylic acid

Cat. No.: B3104772
CAS No.: 1498983-22-4
M. Wt: 202.21 g/mol
InChI Key: WNDWZLHGXMAFKQ-UHFFFAOYSA-N
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Description

3-Ethylquinoxaline-2-carboxylic acid is a quinoxaline derivative, a class of compounds known for their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial processes. Quinoxalines are bicyclic compounds containing nitrogen atoms, and they exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethylquinoxaline-2-carboxylic acid typically involves the condensation of 1,2-diamines with 1,2-diketones or β-diketones under acidic or basic conditions. One common method is the reaction of ethyl anthranilate with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, followed by cyclization to form the quinoxaline core.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes to ensure consistent quality and yield. The choice of catalysts, solvents, and reaction conditions is optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Ethylquinoxaline-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Oxidation of this compound can lead to the formation of quinoxaline-2,3-dicarboxylic acid.

  • Reduction: Reduction typically results in the formation of ethyl quinoxaline-2-carboxylate.

  • Substitution: Substitution reactions can yield various alkylated quinoxaline derivatives.

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex quinoxaline derivatives, which are used in the development of new pharmaceuticals and materials.

  • Biology: Quinoxaline derivatives exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer properties.

  • Medicine: The compound has been investigated for its potential use in the treatment of various diseases, such as cancer and infectious diseases.

  • Industry: Quinoxaline derivatives are used in the production of dyes, catalysts, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Ethylquinoxaline-2-carboxylic acid exerts its effects involves interaction with specific molecular targets and pathways. For example, quinoxaline derivatives can inhibit enzymes or bind to receptors involved in disease processes, leading to therapeutic effects.

Comparison with Similar Compounds

3-Ethylquinoxaline-2-carboxylic acid is compared to other quinoxaline derivatives, such as 2-methylquinoxaline-3-carboxylic acid and 4-ethylquinoxaline-2-carboxylic acid. While these compounds share similar structural features, this compound is unique in its specific substitution pattern, which can influence its biological activity and chemical reactivity.

List of Similar Compounds

  • 2-Methylquinoxaline-3-carboxylic acid

  • 4-Ethylquinoxaline-2-carboxylic acid

  • 3-Propylquinoxaline-2-carboxylic acid

  • 2,3-Dimethylquinoxaline-2-carboxylic acid

Properties

IUPAC Name

3-ethylquinoxaline-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-2-7-10(11(14)15)13-9-6-4-3-5-8(9)12-7/h3-6H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNDWZLHGXMAFKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2N=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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